6,7-dibromoquinoxaline
Description
Properties
CAS No. |
1902152-20-8 |
|---|---|
Molecular Formula |
C8H4Br2N2 |
Molecular Weight |
287.9 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6,7 Dibromoquinoxaline and Its Key Intermediates
Classical Approaches to the Quinoxaline (B1680401) Scaffold and Subsequent Halogenation
Traditional methods for synthesizing the quinoxaline core generally involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Subsequent halogenation or the use of pre-halogenated starting materials allows for the introduction of bromine atoms onto the benzene (B151609) ring.
Condensation Reactions Utilizing Dibrominated Precursors (e.g., 4,5-dibromo-1,2-diaminobenzene)
A primary and straightforward route to 6,7-dibromoquinoxaline involves the acid-catalyzed condensation of 4,5-dibromo-1,2-diaminobenzene with a 1,2-dicarbonyl compound, most commonly glyoxal (B1671930). This reaction directly establishes the desired dibrominated quinoxaline framework.
The reaction is typically carried out in a suitable solvent, such as a mixture of ethanol (B145695) and water, with the presence of an acid catalyst like acetic acid to facilitate the cyclization. The process involves the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the stable quinoxaline ring system.
Reaction Scheme for the Condensation of 4,5-dibromo-1,2-diaminobenzene with Glyoxal
[Image of the chemical reaction showing 4,5-dibromo-1,2-diaminobenzene reacting with glyoxal to form this compound]
The condensation of 4,5-dibromo-1,2-diaminobenzene with glyoxal provides a direct route to this compound.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| 4,5-dibromo-1,2-diaminobenzene | Glyoxal | Acetic Acid | Ethanol/Water | This compound |
This method's efficiency is largely dependent on the purity of the starting diamine and the careful control of reaction conditions to prevent the formation of side products.
Direct Bromination Strategies on the Quinoxaline Ring System
An alternative classical approach is the direct electrophilic bromination of the pre-formed quinoxaline ring. Due to the electron-deficient nature of the pyrazine (B50134) ring, the electrophilic substitution occurs on the benzene ring. However, controlling the regioselectivity to obtain the desired 6,7-dibromo isomer can be challenging, often leading to a mixture of mono-, di-, and polybrominated products.
The reaction conditions for direct bromination can be varied to influence the product distribution. Factors such as the brominating agent, solvent, temperature, and reaction time play a crucial role. For instance, the use of bromine in a solvent like acetonitrile (B52724) can lead to the formation of dibrominated quinoxalines.
Table of Direct Bromination Conditions and Products
| Brominating Agent | Solvent | Temperature (°C) | Major Products | Reference |
|---|---|---|---|---|
| Bromine (8 equiv.) | Acetonitrile | 82 | Dibromide | scilit.com |
| N-Bromosuccinimide | Acetonitrile | Reflux | Monobromide | researchgate.net |
Controlling the stoichiometry of the brominating agent is critical. Using a significant excess of bromine tends to favor the formation of higher brominated species. The choice of a strong acid like sulfuric acid as the reaction medium can also influence the position of bromination. ekb.eg
Modern and Sustainable Synthetic Innovations
Catalytic Routes (e.g., Transition Metal-Mediated Cyclizations)
Transition metal catalysis offers powerful tools for the construction of heterocyclic scaffolds like quinoxaline. Catalysts based on metals such as palladium and copper can facilitate cyclization reactions under milder conditions and with greater selectivity than many classical methods. For instance, palladium-catalyzed reductive annulation of catechols with nitroarylamines has been reported for the synthesis of quinoxaline derivatives. rsc.org While not explicitly detailed for this compound, this methodology presents a potential catalytic route.
Copper-catalyzed reactions have also been explored for the synthesis of substituted quinoxalines. These methods often involve the coupling of various starting materials to form the quinoxaline core. nih.govresearchgate.netucsf.edunih.gov The development of specific copper-catalyzed systems for the direct synthesis of this compound is an area of ongoing research.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinoxalines to create more sustainable processes. scilit.comekb.egijirt.orgbenthamdirect.comresearchgate.net This includes the use of greener solvents, alternative energy sources, and reusable catalysts.
Green Solvents and Catalysts: The use of water or ethanol as solvents in the condensation reaction is a greener alternative to hazardous organic solvents. scilit.com Furthermore, the development of reusable solid acid catalysts, such as cellulose (B213188) sulfuric acid, offers an environmentally friendly option for promoting the synthesis of quinoxaline derivatives. scilit.com
Alternative Energy Sources:
Microwave-assisted synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of quinoxaline derivatives, often leading to higher yields in shorter reaction times and under solvent-free conditions. jocpr.come-journals.inudayton.eduscispace.com This technique offers a more energy-efficient alternative to conventional heating.
Ultrasound-assisted synthesis: Sonication is another energy-efficient technique that can promote the synthesis of quinoxalines. scielo.brresearchgate.netniscpr.res.innih.govresearchgate.net Ultrasound irradiation can enhance reaction rates and yields, often under milder conditions and without the need for catalysts.
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of chemical compounds, including pharmaceuticals and fine chemicals. This approach offers several advantages over traditional batch processing, including improved safety, better process control, and the potential for straightforward scalability. mdpi.comresearchgate.netbeilstein-journals.org
While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, the continuous synthesis of other quinoxaline derivatives has been demonstrated. mdpi.com These processes often involve pumping the reactants through a heated and pressurized reactor, allowing for precise control over reaction parameters and enabling rapid optimization. The adaptation of existing batch syntheses of this compound to a continuous flow setup is a promising area for future development, potentially leading to safer, more efficient, and scalable production methods.
Regioselective Synthesis of this compound Isomers and Analogues
The regioselective synthesis of this compound and its analogues is a crucial aspect of medicinal and materials chemistry, enabling the precise placement of bromine atoms on the quinoxaline core. This control over substitution patterns is essential for tuning the electronic, steric, and pharmacokinetic properties of the resulting molecules. The primary and most direct method for achieving this specific substitution pattern involves the condensation of a pre-functionalized diamine, namely 4,5-dibromo-1,2-diaminobenzene, with a 1,2-dicarbonyl compound.
A key example of this approach is the synthesis of 6,7-dibromo-2,3-diphenylquinoxaline. This reaction proceeds via the cyclocondensation of 4,5-dibromobenzene-1,2-diamine (B1314967) with benzil (B1666583). nih.gov The reaction is typically carried out in a suitable solvent, such as isopropanol (B130326), under reflux conditions. This method offers a high-yielding and straightforward route to the desired 6,7-dibrominated product. The regioselectivity is inherently controlled by the structure of the starting diamine, ensuring the bromine atoms are positioned at the 6 and 7 positions of the resulting quinoxaline ring. nih.gov
The reaction conditions and yield for this specific synthesis are well-documented. For instance, reacting 4,5-dibromobenzene-1,2-diamine with benzil in isopropanol at reflux for 3 hours has been reported to produce 6,7-dibromo-2,3-diphenylquinoxaline in an 83% yield. nih.gov The product can be readily isolated as a brown precipitate upon cooling the reaction mixture. nih.gov
While the direct condensation of 4,5-dibromo-1,2-diaminobenzene is the most common and regioselective method, other strategies for synthesizing substituted quinoxalines can be adapted to produce 6,7-dibromo analogues. These may include palladium-catalyzed cross-coupling reactions on a pre-existing this compound core to introduce various substituents at other positions. However, for the specific synthesis of the 6,7-dibromo core itself, the cyclocondensation approach remains the most efficient and regioselective.
The characterization of the resulting this compound analogues is crucial to confirm the regioselectivity of the synthesis. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for this purpose. For example, the 1H-NMR spectrum of 6,7-dibromo-2,3-diphenylquinoxaline shows a characteristic singlet for the protons on the quinoxaline ring (H-5 and H-8), confirming the symmetrical 6,7-disubstitution pattern. nih.gov
The table below summarizes the research findings for the synthesis of 6,7-dibromo-2,3-diphenylquinoxaline.
| Starting Materials | Reagents & Conditions | Product | Yield (%) | Spectroscopic Data | Reference |
| 4,5-Dibromobenzene-1,2-diamine, Benzil | Isopropanol, Reflux, 3 h | 6,7-Dibromo-2,3-diphenylquinoxaline | 83 | 1H-NMR (400 MHz, CDCl3) δ 7.35 (t, 4H), 7.40 (t, 2H), 7.49 (d, 4H), 8.48 (s, 2H) | nih.gov |
This regioselective synthesis provides a reliable foundation for the development of a wide range of this compound-based compounds for various applications.
Chemical Reactivity and Mechanistic Investigations of 6,7 Dibromoquinoxaline
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the quinoxaline (B1680401) ring system facilitates nucleophilic aromatic substitution (SNAr) reactions at the C6 and C7 positions, where the bromine atoms serve as effective leaving groups.
Amination Reactions (e.g., Buchwald-Hartwig Amination)
The introduction of amino groups at the 6 and 7 positions of the quinoxaline core is a key transformation for synthesizing compounds with potential biological activity. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. chim.itrsc.org This reaction is highly valued for its broad substrate scope and functional group tolerance, offering a significant improvement over harsher, classical methods of amination. chim.it
The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. rsc.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical and is typically optimized depending on the specific amine and aryl halide coupling partners. nih.gov While specific studies detailing the Buchwald-Hartwig amination of 6,7-dibromoquinoxaline are not extensively documented in preliminary literature searches, the reaction is widely applied to various aryl bromides, including other halogenated quinoline (B57606) and quinoxaline systems. nih.gov For instance, selective amination has been achieved on 6-bromo-2-chloroquinoline (B23617), demonstrating the feasibility of this reaction on related heterocyclic systems. nih.gov
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | (±)-BINAP | NaOBuᵗ | Toluene | 80 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 |
| [Pd(allyl)Cl]₂ | t-BuBrettPhos | NaOᵗBu | Toluene | 100-110 |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 |
This table represents typical conditions for the Buchwald-Hartwig amination of various aryl bromides and serves as a general guide. Specific conditions for this compound would require experimental optimization.
Alkoxylation and Thiolation Reactions
Alkoxylation and thiolation reactions introduce oxygen and sulfur nucleophiles, respectively, onto the quinoxaline core. These reactions can proceed through SNAr mechanisms, particularly when the quinoxaline ring is sufficiently activated, or via transition-metal-catalyzed pathways analogous to the Buchwald-Hartwig amination.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Centers
The bromine atoms at the C6 and C7 positions of this compound are ideal handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in extending the π-conjugated system of the quinoxaline core or for introducing diverse substituents.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This reaction is known for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-containing reagents. mdpi.com
The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center (facilitated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. Research has demonstrated the successful application of the Suzuki-Miyaura coupling to synthesize various quinoxaline-based compounds. For instance, a series of 2,3,6-triphenyl-quinoxaline derivatives have been synthesized via a palladium-catalyzed cross-coupling reaction, showcasing the utility of this method for functionalizing the quinoxaline scaffold. researchgate.net
Table 2: Example Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
| This compound (Hypothetical) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | N/A |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 40-60 |
| 2-bromoaniline derivatives | Various boronic esters | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | Good to Excellent |
This table includes a hypothetical example for this compound and provides data from related heterocyclic systems to illustrate typical reaction conditions.
Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling reaction is a reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.net This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes, which are important structures in materials science and medicinal chemistry. nih.gov
Research has been conducted on the Sonogashira coupling of a related compound, 6,7-dibromoquinoline-5,8-dione, with various terminal alkynes. researchgate.net In this study, the palladium-catalyzed reaction yielded 7-bromo-6-alkynylquinoline-5,8-diones, indicating a regioselective substitution. researchgate.net The reaction proceeded in good to excellent yields (50-85%) and demonstrated that the bromine at the 6-position, being α to the pyridine (B92270) ring, is more electron-deficient and thus more reactive towards the coupling reaction. researchgate.net
Table 3: Sonogashira Coupling of 6,7-Dibromoquinoline-5,8-dione with Terminal Alkynes
| Alkyne | Catalyst System | Base/Solvent | Product | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TBAF / THF | 7-bromo-6-(phenylethynyl)quinoline-5,8-dione | 85 | researchgate.net |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | TBAF / THF | 7-bromo-6-(hex-1-yn-1-yl)quinoline-5,8-dione | 75 | researchgate.net |
| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₂Cl₂ / CuI | TBAF / THF | 7-bromo-6-(3,3-dimethylbut-1-yn-1-yl)quinoline-5,8-dione | 70 | researchgate.net |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TBAF / THF | 7-bromo-6-((trimethylsilyl)ethynyl)quinoline-5,8-dione | 80 | researchgate.net |
Data sourced from a study on 6,7-dibromoquinoline-5,8-dione, a structurally similar compound. researchgate.net
Stille Coupling and Negishi Coupling Applications
The Stille and Negishi reactions are additional powerful tools for C-C bond formation, utilizing organotin and organozinc reagents, respectively.
The Stille reaction couples an organic halide with an organostannane reagent, catalyzed by palladium. wikipedia.org A key advantage of this reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide array of functional groups. wikipedia.orgorgsyn.org However, the toxicity of tin compounds is a significant drawback. wikipedia.org The mechanism involves oxidative addition, transmetalation, and reductive elimination, similar to other cross-coupling reactions. wikipedia.org
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by either nickel or palladium. rsc.org Organozinc reagents exhibit excellent functional group compatibility, but their sensitivity to air and water often necessitates in situ preparation. rsc.orgnih.gov This reaction has broad scope and is widely employed in the synthesis of complex molecules and natural products. rsc.org
While the application of Stille and Negishi couplings to this compound is not explicitly detailed in the surveyed literature, their general utility for creating C-C bonds with aryl bromides suggests their potential for functionalizing this specific scaffold. nih.govrsc.org These methods would allow for the introduction of various alkyl, vinyl, and aryl groups at the 6 and 7 positions.
Heck Coupling Reactions
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org This reaction has proven invaluable for the synthesis of substituted alkenes and is widely applied in both academic and industrial settings. youtube.commdpi.com For a substrate like this compound, the two C(sp²)-Br bonds on the benzene (B151609) ring serve as effective handles for introducing styryl or other alkenyl substituents.
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The generally accepted mechanism involves several key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex. libretexts.org
Migratory Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-aryl bond. diva-portal.org
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C-C double bond of the product and a palladium-hydride species. libretexts.org
Reductive Elimination: The base present in the reaction mixture facilitates the elimination of HBr from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle. youtube.com
Given the two bromine atoms, the Heck reaction on this compound can be controlled to achieve either mono- or di-alkenylation by tuning the stoichiometry of the alkene and the reaction conditions. This allows for the synthesis of a variety of derivatives with extended π-systems, which are of interest in materials science and medicinal chemistry.
Table 1: Potential Heck Coupling Reactions of this compound
| Alkene Reactant | Potential Product(s) | Catalyst System (Typical) | Base (Typical) |
| Styrene | 6-Bromo-7-styrylquinoxaline or 6,7-distyrylquinoxaline | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ |
| Methyl acrylate | Methyl 3-(7-bromoquinoxalin-6-yl)acrylate or Dimethyl 3,3'-(quinoxaline-6,7-diyl)diacrylate | PdCl₂(PPh₃)₂ | NaOAc |
| 1-Octene | 6-Bromo-7-(oct-1-en-1-yl)quinoxaline or 6,7-bis(oct-1-en-1-yl)quinoxaline | Pd(OAc)₂, P(o-tolyl)₃ | K₂CO₃ |
Carbon-Heteroatom (C-N, C-O, C-S) Cross-Coupling beyond Amination
Beyond the well-established Buchwald-Hartwig amination, palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. organic-chemistry.orgresearchgate.net These reactions, often referred to as Buchwald-Hartwig etherification and thioetherification, enable the connection of aryl halides like this compound with alcohols, phenols, and thiols.
The catalytic cycles for these transformations are analogous to that of C-N coupling. researchgate.net They typically involve the oxidative addition of the aryl bromide to a Pd(0) center, followed by coordination of the heteroatom nucleophile (alkoxide or thiolate) to the palladium, and subsequent reductive elimination to form the desired C-O or C-S bond and regenerate the catalyst. libretexts.org The choice of ligand is critical for achieving high efficiency and broad substrate scope. researchgate.net
For this compound, these reactions provide a direct route to important derivatives. The introduction of alkoxy or aryloxy groups can significantly modulate the electronic properties and solubility of the molecule. Thioethers are also valuable, serving as precursors to sulfoxides and sulfones, which are common pharmacophores. nih.gov As with Heck couplings, selective mono- or di-substitution can be achieved by controlling the reaction parameters.
Table 2: Potential C-O and C-S Cross-Coupling Reactions of this compound
| Nucleophile | Coupling Type | Potential Product(s) | Catalyst System (Typical) |
| Phenol | C-O (Etherification) | 6-Bromo-7-phenoxyquinoxaline or 6,7-diphenoxyquinoxaline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |
| Methanol | C-O (Etherification) | 6-Bromo-7-methoxyquinoxaline or 6,7-dimethoxyquinoxaline | Pd(OAc)₂, BINAP, NaOt-Bu |
| Thiophenol | C-S (Thioetherification) | 6-Bromo-7-(phenylthio)quinoxaline or 6,7-bis(phenylthio)quinoxaline | Pd₂(dba)₃, XPhos, K₃PO₄ |
| Ethanethiol | C-S (Thioetherification) | 6-Bromo-7-(ethylthio)quinoxaline or 6,7-bis(ethylthio)quinoxaline | CuI, L-proline, K₂CO₃ |
Electrophilic Aromatic Substitution on the Quinoxaline Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com However, the quinoxaline ring system presents a significant challenge for this type of transformation. The pyrazine (B50134) portion of the molecule contains two electron-withdrawing nitrogen atoms, which strongly deactivate the entire heterocyclic system towards attack by electrophiles. lumenlearning.comlibretexts.org
The benzene ring in this compound is further deactivated by the inductive effect of the two bromine substituents. Consequently, forcing conditions are typically required to achieve any electrophilic substitution, and yields are often low. The most common EAS reactions include nitration, halogenation, and sulfonation. total-synthesis.commakingmolecules.com If a reaction were to occur, it would be directed to the C-5 or C-8 positions, which are ortho to the fused pyrazine ring but are the least deactivated positions on the carbocyclic ring.
For example, nitration, which typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile, would be expected to yield 6,7-dibromo-5-nitroquinoxaline. lumenlearning.comnih.gov Activating the quinoxaline system, for instance through N-oxidation, can sometimes facilitate electrophilic substitution. researchgate.net
Table 3: Potential Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 6,7-Dibromo-5-nitroquinoxaline |
| Bromination | Br₂, FeBr₃ | 6,7,8-Tribromoquinoxaline |
| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-5-sulfonic acid |
Reductive and Oxidative Transformations of the this compound System
The quinoxaline nucleus is amenable to both reduction and oxidation, which modify the pyrazine ring and significantly alter the compound's chemical properties.
Reductive Transformations: The pyrazine ring of quinoxaline can be selectively reduced to afford dihydro- or tetrahydroquinoxaline derivatives. organic-chemistry.org Catalytic hydrogenation is a common method, although controlling the extent of reduction can be challenging. nih.gov Transfer hydrogenation, using hydrogen donors like pinacolborane (HBpin) or formic acid, offers a milder alternative. nih.gov For halogenated substrates like this compound, care must be taken to choose a catalyst system that does not promote hydrodehalogenation (cleavage of the C-Br bonds). digitellinc.com Successful reduction yields 6,7-dibromo-1,2,3,4-tetrahydroquinoxaline, a flexible, non-aromatic diamine derivative.
Oxidative Transformations: The nitrogen atoms of the pyrazine ring can be readily oxidized to form N-oxides. mdpi.com Treatment of this compound with an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding mono-N-oxide or, more commonly with excess oxidant, the 1,4-di-N-oxide. researchgate.netnih.gov The introduction of N-oxide functionalities drastically changes the electronic character of the ring system, making it more electron-deficient and activating it for certain nucleophilic substitution reactions. mdpi.com
Table 4: Reductive and Oxidative Transformations of this compound
| Transformation | Reagents (Typical) | Product |
| Reduction | H₂, Pd/C or NaBH₄, CoCl₂ | 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline |
| Transfer Hydrogenation | HBpin, Bu₄NBr | 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline |
| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound-1,4-di-N-oxide |
Rearrangement Reactions and Annulation Strategies
The functionalized this compound core can be utilized in more complex transformations to build fused-ring systems or to undergo structural rearrangements.
Rearrangement Reactions: Quinoxaline N-oxides are known to undergo photoinduced rearrangements. mdpi.com For instance, irradiation of a quinoxaline 1,4-di-N-oxide can lead to the formation of benzimidazolone derivatives or other complex heterocyclic structures. These rearrangements often proceed through highly reactive intermediates like oxaziridines.
Annulation Strategies: Annulation, or ring-forming, strategies can be employed to construct new rings onto the this compound scaffold. This is typically a multi-step process where the bromine atoms are first replaced with functional groups that can participate in a subsequent cyclization reaction. For example:
A Sonogashira coupling could introduce two terminal alkyne groups at the 6- and 7-positions. These alkynes could then undergo a variety of cyclization reactions, such as an intramolecular [2+2+2] cycloaddition, to form a new fused aromatic ring.
A Buchwald-Hartwig coupling could introduce an amine at the 6-position and a Heck coupling could introduce a styryl group with a terminal ester at the 7-position. Subsequent intramolecular amidation could then form a fused lactam ring.
These strategies demonstrate how the initial functionalization of the C-Br bonds opens the door to the synthesis of complex, polycyclic aromatic systems derived from the this compound template.
Derivatization Strategies and Functionalization of the Quinoxaline Core from 6,7 Dibromoquinoxaline
Synthesis of Monofunctionalized 6-Bromo-7-substituted Quinoxalines
The synthesis of monofunctionalized 6-bromo-7-substituted quinoxalines from the 6,7-dibromo precursor is a critical step that opens the door to creating unsymmetrical derivatives. Achieving selective monosubstitution on a dihalogenated aromatic compound requires careful control over reaction conditions to prevent double substitution. The differential reactivity of the two C-Br bonds is often subtle, necessitating strategies that can discriminate between them.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination, are the principal methods employed for this purpose. The key to achieving monosubstitution lies in exploiting kinetic control. This is typically accomplished by:
Stoichiometric Control: Using a limited amount of the coupling partner (e.g., boronic acid, terminal alkyne, or amine), typically 1.0 equivalent or slightly less, to favor the reaction at only one of the bromine sites.
Low Reaction Temperature and Time: Running the reaction at the lowest possible temperature and for the shortest time necessary to achieve reasonable conversion minimizes the occurrence of the second, slower substitution reaction.
Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligands can influence the reactivity and selectivity of the coupling process. Bulky ligands can sometimes favor reaction at the less sterically hindered position, although in the case of 6,7-dibromoquinoxaline, the steric environments of the two bromine atoms are very similar.
While specific examples detailing the selective monofunctionalization of this compound are not extensively documented, the principles are well-established for other dihalo-heterocycles. For instance, the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) demonstrates that a selective reaction at the aryl bromide is possible even in the presence of a more reactive heteroaryl chloride by carefully optimizing the catalyst system and conditions. nih.gov A similar strategic optimization could be applied to this compound to yield the desired monofunctionalized products.
Table 1: Plausible Reaction Conditions for Monofunctionalization This table is based on general principles of selective cross-coupling reactions.
| Reaction Type | Coupling Partner (Substituent) | Typical Catalyst System | Solvent | Key Condition for Selectivity |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Alkyl Boronic Acid (-Ar/-R) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Toluene/Dioxane, H₂O | Sub-stoichiometric boronic acid (~0.9 eq.) |
| Sonogashira Coupling | Terminal Alkyne (-C≡CR) | Pd(PPh₃)₂Cl₂ / CuI | THF / Et₃N | Low temperature, controlled addition of alkyne |
| Buchwald-Hartwig | Amine (-NR₂) | Pd₂(dba)₃ / BINAP | Dioxane or Toluene | Precise control of amine stoichiometry |
Preparation of Unsymmetrical 6,7-Disubstituted Quinoxalines
Once a 6-bromo-7-substituted quinoxaline (B1680401) has been isolated, the remaining bromine atom serves as a handle for a second, distinct functionalization. This sequential approach is the most reliable method for preparing unsymmetrically substituted 6,7-disubstituted quinoxalines, where the two substituents are different.
The strategy involves a two-step process:
First Coupling: A monofunctionalization reaction as described in section 4.1 is performed to introduce the first substituent (R¹).
Second Coupling: The isolated 6-bromo-7-R¹-quinoxaline intermediate is subjected to a second cross-coupling reaction with a different coupling partner to install the second substituent (R²).
Because the electronic nature of the quinoxaline ring is altered by the introduction of the first substituent, the reactivity of the second bromine atom may be different. For example, an electron-donating R¹ group can increase the electron density of the ring, potentially slowing down the oxidative addition step of the second palladium-catalyzed coupling. Conversely, an electron-withdrawing group can enhance its reactivity.
This sequential approach allows for the introduction of a diverse array of functional groups. For example, a Sonogashira coupling could be performed first to introduce an alkyne, followed by a Suzuki coupling to add an aryl group. This methodology provides access to a vast chemical space of unsymmetrical quinoxalines with tailored properties. A three-step approach involving a Sonogashira coupling, iodocyclization, and a subsequent palladium-catalyzed reaction has been successfully used to create other complex, disubstituted quinoxaline systems, highlighting the utility of sequential reactions. rsc.org
Table 2: Example of a Sequential Cross-Coupling Strategy This table outlines a hypothetical, yet chemically sound, pathway.
| Step | Starting Material | Reaction | Reagents | Product |
|---|---|---|---|---|
| 1 | This compound | Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 6-Bromo-7-(phenylethynyl)quinoxaline |
| 2 | 6-Bromo-7-(phenylethynyl)quinoxaline | Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 6-(4-Methoxyphenyl)-7-(phenylethynyl)quinoxaline |
Construction of Poly-functionalized Quinoxaline Architectures
Building upon the strategies for mono- and di-substitution, this compound can be used to construct more complex, poly-functionalized architectures. This can be achieved by introducing substituents at the 6 and 7 positions that contain additional reactive functional groups, which can then be used for further elaboration.
For example, a terminal alkyne introduced via a Sonogashira coupling can participate in subsequent reactions such as "click" chemistry (cycloadditions), further coupling reactions, or hydration to form a ketone. Similarly, an amino group installed via Buchwald-Hartwig amination can be acylated, alkylated, or used as a directing group for further functionalization of the quinoxaline core.
Another approach to poly-functionalization involves targeting other positions on the quinoxaline ring system, such as the C2 and C3 positions on the pyrazine (B50134) ring, after the C6 and C7 positions have been functionalized. While the C-H bonds at these positions are generally less reactive than the C-Br bonds, modern C-H activation methodologies could potentially be employed to install additional substituents, leading to tetra- or even higher-substituted quinoxaline derivatives. This iterative functionalization allows for the creation of highly complex molecules with precisely controlled three-dimensional structures and functionalities, suitable for advanced applications in materials science and drug discovery.
Incorporation of this compound into Macrocyclic and Polymeric Frameworks
The rigid structure and difunctional nature of this compound make it an excellent building block for the construction of larger supramolecular and macromolecular systems, such as macrocycles and polymers.
Macrocyclic Frameworks: A notable application is the synthesis of fluorescent polyaza- and polyoxamacrocycles. Starting with 6,7-dibromo-2,3-diphenylquinoxaline, a one-step palladium-catalyzed amination reaction with various di- and polyamines can be used to form macrocyclic structures in good yields. mdpi.com In this approach, the two bromine atoms react with amino groups at the ends of a flexible linker chain to close the ring. For example, the reaction of 6,7-dibromo-2,3-diphenylquinoxaline with 2-methoxyethylamine (B85606) in the presence of a Pd(dba)₂/BINAP catalyst system yields the corresponding 6,7-diaminated product. mdpi.com By replacing the simple amine with a larger diamine linker, macrocyclization is achieved. These quinoxaline-containing macrocycles often exhibit interesting photophysical properties, such as fluorescence, and can act as chemosensors or pH indicators. mdpi.com
Table 3: Synthesis of a Quinoxaline-Containing Macrocycle via Pd-Catalyzed Amination. mdpi.com
| Starting Material | Diamine Linker | Catalyst System | Base | Product | Yield |
|---|---|---|---|---|---|
| 6,7-Dibromo-2,3-diphenylquinoxaline | N,N'-Bis(p-toluenesulfonyl)diethylene glycol diamine | Pd(dba)₂ / BINAP | tBuONa | N,N'-Ditosyl-2,3-diphenyl-quinoxalino-diaza-12-crown-4 | 77% |
Polymeric Frameworks: this compound can also serve as a monomer in polymerization reactions. Dehalogenation polycondensation, often using a zerovalent nickel complex (Yamamoto coupling) or palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling, can link monomer units together to form π-conjugated polyquinoxalines. acs.orgfrontiersin.org These polymers are of significant interest in materials science for their potential use in organic electronics.
For example, the Stille coupling of a thiophene-substituted quinoxaline monomer with an indacenodithiophene (IDT) comonomer has been used to synthesize a donor-acceptor (D-A) conjugated polymer. frontiersin.org Such polymers often exhibit strong intramolecular charge transfer (ICT) effects, which are beneficial for charge transport. frontiersin.org Quinoxaline-based polymers have been investigated as semiconductors in organic field-effect transistors (OFETs) and as light-emitting materials in organic light-emitting diodes (OLEDs), demonstrating their versatility and potential in advanced electronic devices. acs.orgfrontiersin.orgrsc.org
Advanced Spectroscopic and Structural Elucidation of 6,7 Dibromoquinoxaline and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of newly synthesized compounds. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This high precision allows for the calculation of a unique elemental formula, distinguishing between molecules that may have the same nominal mass but different atomic compositions.
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of 6,7-dibromoquinoxaline is expected to be relatively simple due to the molecule's symmetry. The two protons on the pyrazine (B50134) ring (H-2 and H-3) are chemically equivalent, as are the two protons on the benzene (B151609) ring (H-5 and H-8). This symmetry would result in two distinct singlets in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the bromine atoms on the benzene ring. The protons on the pyrazine ring are expected to appear at a lower field (higher ppm) compared to those on the benzene ring due to the deshielding effect of the adjacent nitrogen atoms.
In the ¹³C NMR spectrum, due to the molecule's symmetry, only four distinct signals would be expected for the eight carbon atoms. The carbon atoms of the pyrazine ring (C-2 and C-3) would be equivalent, as would the bromine-substituted carbons (C-6 and C-7), the carbons adjacent to the ring fusion (C-4a and C-8a), and the proton-bearing carbons of the benzene ring (C-5 and C-8). The chemical shifts of the carbon atoms are significantly affected by the electronegativity of the neighboring atoms. The carbons directly bonded to the electronegative nitrogen atoms (C-2 and C-3) and bromine atoms (C-6 and C-7) will be deshielded and appear at a lower field in the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar quinoxaline (B1680401) derivatives. Actual experimental values may vary.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2, 3 | ~8.8 | ~145 |
| 4a, 8a | - | ~142 |
| 5, 8 | ~8.2 | ~132 |
| 6, 7 | - | ~125 |
Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of ¹H and ¹³C signals and for establishing the connectivity of atoms within a molecule. nih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For a derivative of this compound with substituents that break the molecule's symmetry, COSY would be instrumental in identifying which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It allows for the definitive assignment of the ¹³C signals for the protonated carbons (C-2, C-3, C-5, and C-8 in the parent compound).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly valuable for identifying the quaternary carbons (C-4a, C-6, C-7, and C-8a) by observing their long-range couplings to nearby protons. For instance, the protons at positions 5 and 8 would show correlations to the brominated carbons at positions 6 and 7, as well as to the bridgehead carbon C-4a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity, which is essential for determining the stereochemistry and conformation of molecules. In derivatives of this compound with bulky substituents, NOESY can help to establish their relative spatial arrangement.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. scialert.net The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) excites the molecule into higher vibrational states. The resulting spectra display a series of bands corresponding to specific bond stretches, bends, and other molecular vibrations.
For this compound, the IR and Raman spectra would exhibit characteristic bands for the aromatic C-H stretching vibrations, C=C and C=N stretching vibrations of the quinoxaline ring system, and the C-Br stretching vibrations. scialert.net The aromatic C-H stretching bands are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic and benzene rings give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹. The positions and intensities of these bands can be influenced by the nature and position of substituents on the quinoxaline ring.
Table 2: Characteristic Vibrational Frequencies for this compound Note: These are expected frequency ranges based on the analysis of similar aromatic and halogenated compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=N Stretch | 1550 - 1620 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-H In-plane Bend | 1000 - 1300 | IR, Raman |
| C-H Out-of-plane Bend | 750 - 900 | IR |
| C-Br Stretch | 500 - 700 | IR, Raman |
X-ray Crystallography for Solid-State Structural Determination and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
A crystal structure of a dibromo-substituted quinoxaline derivative reveals that the quinoxaline ring system is essentially planar. nih.gov The bromine atoms lie in the plane of the aromatic ring. In the solid state, the molecules can be packed in a way that is influenced by intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules and halogen bonding involving the bromine atoms. These interactions play a crucial role in determining the physical properties of the material, such as its melting point and solubility. The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of these compounds.
Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis absorption and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state.
The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. iosrjournals.org The positions and intensities of these bands are sensitive to the electronic nature of substituents on the quinoxaline ring. Electron-donating groups typically cause a red-shift (to longer wavelengths) of the absorption maxima, while electron-withdrawing groups can cause a blue-shift (to shorter wavelengths).
Many quinoxaline derivatives are known to be fluorescent. nih.gov Upon excitation at an appropriate wavelength, this compound and its derivatives may exhibit fluorescence emission. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted to lower energy (longer wavelength). The fluorescence quantum yield and lifetime are important photophysical parameters that provide insights into the efficiency of the emission process and the dynamics of the excited state. The presence of heavy atoms like bromine can sometimes lead to a decrease in fluorescence intensity due to the promotion of intersystem crossing to the triplet state.
Table 3: Representative Photophysical Data for Quinoxaline Derivatives Note: This table provides a general range of values for quinoxaline derivatives to illustrate their photophysical properties.
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| Simple Quinoxalines | ~320-350 | ~380-450 | Variable |
| Donor-Substituted Quinoxalines | ~360-420 | ~450-550 | Often higher |
Computational and Theoretical Chemistry of 6,7 Dibromoquinoxaline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoxaline (B1680401) derivatives, DFT has become a standard tool for predicting geometries, electronic properties, and reaction mechanisms with a favorable balance of accuracy and computational cost. researchgate.netjmaterenvironsci.com
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Determination
The electronic properties of 6,7-dibromoquinoxaline are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net
For quinoxaline systems, the HOMO is typically a π-orbital distributed across the fused ring system, while the LUMO is a corresponding π*-antibonding orbital. The introduction of two bromine atoms at the 6 and 7 positions is expected to influence these orbital energies significantly. As bromine is an electronegative, electron-withdrawing group, it tends to lower the energy of both the HOMO and LUMO. This stabilization can affect the molecule's reactivity and shift its absorption spectra.
Table 1: Representative DFT-Calculated Electronic Properties of Substituted Quinoxalines
| Compound | EHOMO (eV) | ELUMO (eV) | Band Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| 3-methyl-1-prop-2-ynylquinoxalin-2(1H)-one | -6.52 | -1.89 | 4.63 | B3LYP/6-31G(d,p) |
| 3-methyl-1-prop-2-ynylquinoxaline-2(1H)-thione | -6.04 | -2.31 | 3.73 | B3LYP/6-31G(d,p) |
| 6,7-Difluoro-2,3-diphenylquinoxaline | -5.62 | -2.95 | 2.67 | B3LYP/6-31G |
Data sourced from studies on related quinoxaline derivatives for comparative purposes. jmaterenvironsci.comresearchgate.net
Molecular Geometry Optimization and Conformational Analysis
Determining the most stable three-dimensional structure of this compound is the first step in most computational analyses. DFT methods, such as B3LYP with the 6-31G(d,p) basis set, are widely used to perform geometry optimization. jmaterenvironsci.commdpi.com This process calculates the electronic energy at various atomic arrangements and systematically alters the geometry to find the lowest energy conformation, corresponding to the most stable molecular structure.
For this compound, the core quinoxaline ring system is expected to be planar. The optimization process precisely calculates bond lengths, bond angles, and dihedral angles. A key outcome of this calculation is the confirmation of the structure as a true energy minimum, which is verified by performing a frequency calculation. A stable structure will have no imaginary frequencies. The optimized geometry serves as the foundation for all subsequent property calculations, including electronic structure and spectroscopic predictions.
Reaction Mechanism Elucidation and Transition State Calculations
DFT is an invaluable tool for exploring the mechanisms of chemical reactions involving this compound. scispace.com A common reaction for this compound is nucleophilic aromatic substitution, where the bromine atoms are replaced by other functional groups. nih.gov Computational methods can map the entire reaction pathway from reactants to products.
A critical point on this pathway is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. e3s-conferences.org DFT calculations can locate the geometry of the transition state and determine its energy. youtube.comyoutube.com The TS is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary frequency in its vibrational analysis. youtube.com The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational chemistry allows for the prediction of various spectroscopic properties, which can be used to confirm experimental results or identify unknown compounds. scispace.com
NMR Chemical Shifts : The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT functionals like B3LYP, is a standard approach for calculating the nuclear magnetic shielding tensors. nih.govnih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). While calculated shifts often show a systematic deviation from experimental values, they typically exhibit a strong linear correlation, allowing for accurate predictions after applying a scaling factor. nih.govaps.org
UV-Vis Spectra : The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.comrsc.org These transitions, primarily π → π* for aromatic systems like quinoxaline, correspond to the absorption of light in the UV-visible range. mdpi.com The output of a TD-DFT calculation includes the excitation energy (which can be converted to wavelength) and the oscillator strength, which relates to the intensity of the absorption peak. mdpi.com Functionals like CAM-B3LYP are often used for these calculations as they can provide more accurate predictions for charge-transfer excitations. nih.gov
Table 2: Comparison of Theoretical Methodologies for Spectroscopic Prediction
| Spectroscopy | Computational Method | Typical Functional/Basis Set | Key Predicted Parameters |
|---|---|---|---|
| NMR | DFT with GIAO | B3LYP / 6-311+G(2d,p) | Isotropic Shielding (σ), Chemical Shift (δ) |
| UV-Vis | TD-DFT | CAM-B3LYP / 6-311+G(d,p) | Excitation Energy (eV), Wavelength (nm), Oscillator Strength (f) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical methods like DFT are excellent for describing static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org MD simulations model the movement of atoms and molecules based on a force field, which approximates the potential energy of the system.
For this compound, MD simulations could be used to understand its behavior in different environments, such as in a solvent or interacting with a surface or a biological macromolecule. For instance, in a study of the closely related 6,7-difluoro-2,3-diphenylquinoxaline as a corrosion inhibitor, MD simulations were used to model its interaction with an Fe(110) surface. researchgate.net These simulations can provide crucial information on:
Adsorption Energy : The strength of the interaction between the molecule and a surface. researchgate.net
Binding Orientation : The preferred alignment of the molecule when it adsorbs, which is critical for forming a protective layer. researchgate.net
Conformational Changes : How the molecule's shape and orientation fluctuate over time in response to its environment.
MD simulations confirmed strong chemisorption for the fluorinated analogue, with a high adsorption energy of -157.10 kcal/mol, indicating a stable and strong binding to the metal surface. researchgate.net Similar studies for this compound could elucidate its potential in applications like surface coatings or as a building block for functional materials.
Quantitative Structure-Reactivity Relationships (QSRR) and Electronic Descriptors of this compound
Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in computational and theoretical chemistry for predicting the reactivity of chemical compounds. These studies establish a mathematical correlation between the chemical structure and the reactivity of a series of compounds. For quinoxaline derivatives, including this compound, QSRR models are developed by correlating their structural or physicochemical properties with their observed chemical reactivity.
Electronic descriptors are fundamental to these models as they quantify the electronic characteristics of a molecule, which in turn govern its reactivity. While specific QSRR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be applied by examining the broader class of quinoxaline derivatives. The electronic effects of the two bromo substituents on the quinoxaline core are expected to significantly influence its reactivity. Bromine is an electron-withdrawing group via induction but can also be a weak electron-donating group through resonance. In the case of this compound, the inductive effect is likely to be more dominant, making the benzene (B151609) ring part of the quinoxaline system more electron-deficient. This would, in turn, affect the reactivity of the entire molecule, for instance, in nucleophilic aromatic substitution reactions.
Electronic Descriptors
Key electronic descriptors derived from quantum chemical calculations, such as those using Density Functional Theory (DFT), provide insight into the molecule's reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential.
HOMO and LUMO Energies: The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A higher HOMO energy suggests a better electron donor, and a lower LUMO energy indicates a better electron acceptor. For quinoxaline derivatives, substitutions on the ring system can modulate these energy levels. researchgate.net Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Both electron-donating and electron-accepting substituents have been shown to be effective in reducing the HOMO-LUMO energy gap in quinoxaline derivatives.
The following table presents a selection of calculated electronic descriptors for some quinoxalin-2(1H)-one derivatives, which can serve as a reference for understanding the potential values for this compound. These calculations were performed using the DFT/B3LYP method with the 6-311G basis set.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Quinoxalin-2(1H)-one | -6.23 | -1.93 | 4.30 | 2.67 |
| 3-methylquinoxalin-2(1H)-one | -6.04 | -1.85 | 4.19 | 2.73 |
| 3-aminoquinoxalin-2(1H)-one | -5.61 | -1.66 | 3.95 | 3.54 |
Research Findings on Quinoxaline Derivatives
Computational studies on various quinoxaline derivatives have provided valuable insights into their structure-reactivity relationships. For instance, DFT calculations have been employed to explore the structural and electronic properties of quinoxalin-2(1H)-one and its derivatives, revealing a strong polarization between the heterocyclic and aromatic rings that largely dictates their expected reactivity. researchgate.net Such studies allow for qualitative predictions about the reactivity of these derivatives based on atomic charges, electronic density, electrostatic potentials, HOMO and LUMO energies, and dipole moments. researchgate.net
Furthermore, QSAR models have been developed to predict the anti-tubercular activities of quinoxaline derivatives. nih.gov These models have identified important topological and electrostatic descriptors as key factors for their biological activity, showcasing the practical application of QSRR in drug design. nih.gov The influences of steric and electrostatic fields are often analyzed through contribution plots in 3D-QSAR studies. nih.gov
Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the applications of the chemical compound “this compound” within the detailed framework of the requested article outline. Research and data pertaining to the direct use of this compound in the specified areas of advanced materials science and supramolecular chemistry are not prominently available in the public domain.
While the broader class of quinoxaline derivatives has been investigated for applications in organic electronics, optoelectronics, and as components in framework materials, the specific research findings, data tables, and detailed discussions concerning the 6,7-dibromo isomer are not sufficiently detailed in existing literature to construct the requested in-depth article. The available information focuses on other isomers (such as 5,8-dibromoquinoxaline (B189913) or 6,7-difluoroquinoxaline) or provides general overviews of quinoxaline-based materials without specifying the performance and characteristics directly attributable to the 6,7-dibromo substitution pattern.
Therefore, this article cannot be generated as requested due to the lack of specific scientific data on "this compound" for the outlined sections and subsections. To produce such an article would require speculation beyond the available evidence, which would not meet the required standards of scientific accuracy.
Applications in Advanced Materials Science and Supramolecular Chemistry
Chemo- and Optical Sensors (Emphasis on Chemical Recognition Principles)
Derivatives of the quinoxaline (B1680401) scaffold have demonstrated significant potential in the development of chemo- and optical sensors. The sensing mechanism is rooted in the electronic properties of the quinoxaline ring system, which can be modulated by the binding of a target analyte. This interaction leads to a measurable change in the molecule's optical properties, such as color (colorimetric sensing) or fluorescence (fluorometric sensing). rsc.org
The chemical recognition principles are based on specific interactions between the sensor molecule and the analyte:
Coordination and Chelation : Quinoxaline derivatives can be functionalized with chelating groups (e.g., Schiff bases) that can selectively bind to specific metal ions. rsc.orgresearchgate.net The coordination of a metal ion, such as Ni²⁺, to the sensor molecule alters the electronic structure of the quinoxaline fluorophore. This can lead to fluorescence quenching or enhancement through processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). A 2,3-diphenyl-5,6,7,8-tetrahydroquinoxaline based receptor, for instance, exhibits a selective fluorescence and colorimetric response to Ni²⁺ ions. rsc.org
Host-Guest Interactions : The electron-deficient aromatic surface of the quinoxaline core can act as a host for electron-rich guest molecules through π-π stacking interactions. This binding event can perturb the electronic energy levels of the sensor, resulting in a detectable optical signal.
Halogen Bonding : The bromine atoms on the 6,7-dibromoquinoxaline molecule can act as halogen bond donors, allowing for specific recognition of Lewis basic analytes (halogen bond acceptors). This directional interaction can be exploited to design sensors with high selectivity.
A study on a 2,3-diphenyl-5,6,7,8-tetrahydroquinoxaline-based sensor for Ni²⁺ provides a concrete example of these principles. The sensor molecule forms a 2:1 complex with the Ni²⁺ ion, leading to a distinct change in its absorption and emission spectra, allowing for quantitative detection. rsc.org
| Sensor Characteristic | Finding | Principle | Reference |
| Analyte Detected | Ni²⁺ | Coordination/Chelation | rsc.org |
| Sensing Method | Fluorescence and Colorimetric | Change in electronic structure upon ion binding | rsc.org |
| Detection Limit | 3.9 x 10⁻⁷ M (Fluorescence) | High sensitivity of fluorometric techniques | rsc.org |
| Stoichiometry | 2:1 (Sensor:Ni²⁺) | Specific binding pocket formation | rsc.org |
| pH Range | 4-9 | Stability of the sensor-analyte complex | rsc.org |
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, moving "chemistry beyond the molecule". thno.org this compound is an excellent candidate for use in supramolecular assembly and host-guest chemistry due to its structural features that facilitate a range of intermolecular interactions. The dynamic and reversible nature of these non-covalent bonds allows for the construction of complex, stimuli-responsive architectures. thno.orgnih.gov
Key non-covalent interactions involving this compound include:
π-π Stacking : The large, planar, and electron-deficient aromatic surface of the quinoxaline ring system promotes stacking interactions with other aromatic molecules, particularly electron-rich ones. This interaction is fundamental to the self-assembly of quinoxaline-based molecules into ordered columns or layers.
Halogen Bonding : The electropositive region on the bromine atoms (the σ-hole) can form strong, directional interactions with electron-donating atoms like oxygen, nitrogen, or sulfur. This halogen bonding can be used to direct the assembly of molecules into specific one-, two-, or three-dimensional networks and to selectively bind guest molecules.
Hydrogen Bonding : While this compound itself is not a hydrogen bond donor, the nitrogen atoms in the quinoxaline ring are hydrogen bond acceptors. They can interact with suitable donor molecules, contributing to the stability and structure of supramolecular assemblies.
Host-Guest Complexation : The defined structure of this compound allows it to be incorporated into larger macrocyclic hosts or to act as a guest itself. frontiersin.org When integrated into a larger framework, such as a covalent organic framework (COF), the pores can be functionalized with quinoxaline units to create specific binding sites for guest molecules. rsc.org The electronic properties of the pores can be tailored by the quinoxaline unit, enabling selective entrapment of guests based on size, shape, and electronic character. nih.govrsc.org
These interactions enable the molecule to be a key component in forming complex structures where one chemical species (the host) can encapsulate another (the guest), with potential applications in molecular recognition, catalysis, and drug delivery. thno.orgbath.ac.uk
Catalysis and Ligand Design Incorporating 6,7 Dibromoquinoxaline Motifs
Design and Synthesis of Quinoxaline-Based Ligands for Transition Metal Catalysis
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. The performance of a metal catalyst is heavily influenced by the ligands coordinated to the metal center. These ligands can modulate the metal's steric and electronic properties, thereby controlling the catalyst's activity, selectivity, and stability.
Quinoxaline (B1680401) derivatives, in general, are explored as potential ligands due to the presence of nitrogen atoms that can coordinate to transition metals. The 6,7-dibromoquinoxaline molecule provides two reactive sites (the C-Br bonds) that can be functionalized to introduce coordinating groups, such as phosphines or amines, thus creating bidentate or polydentate ligands. This functionalization is typically achieved through cross-coupling reactions. Despite this potential, specific studies detailing the synthesis of ligands derived directly from this compound for transition metal catalysis are not widely available in the reviewed literature.
Asymmetric catalysis is a field dedicated to the synthesis of chiral molecules, where a catalyst selectively produces one enantiomer of a product over the other. This is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active. Chiral ligands are the most common source of chirality in asymmetric metal catalysis. These ligands create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.
The synthesis of chiral ligands often involves incorporating a chiral backbone or chiral substituents. While the quinoxaline framework has been used in some chiral ligands, specific examples starting from this compound to create ligands for asymmetric catalysis have not been identified in the surveyed literature. The development of such ligands would likely involve the substitution of the bromine atoms with chiral phosphine (B1218219), amine, or oxazoline (B21484) groups.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The ligands used in these reactions are crucial for the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Electron-rich and sterically bulky phosphine ligands and N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity, allowing for the coupling of less reactive substrates like aryl chlorides.
The this compound core could theoretically serve as a scaffold for ligands in cross-coupling reactions. By replacing the bromine atoms with donor groups (e.g., phosphino (B1201336) groups), new ligands could be synthesized. These ligands could then be used in palladium-catalyzed reactions to couple other substrates. However, a detailed search of the scientific literature did not yield specific research articles describing the design, synthesis, and application of ligands based on the this compound motif for facilitating cross-coupling reactions.
Table 1: Common Cross-Coupling Reactions and Ligand Types
| Reaction | Bond Formed | Typical Ligands |
|---|---|---|
| Suzuki-Miyaura Coupling | C(sp²)–C(sp²) | Phosphines (e.g., PPh₃, Buchwald ligands), NHCs |
| Heck Coupling | C(sp²)–C(sp²) | Phosphines (e.g., PPh₃, Tol-BINAP) |
| Buchwald-Hartwig Amination | C(aryl)–N | Bulky phosphines (e.g., Buchwald ligands, XPhos) |
Photocatalysis and Electrocatalysis
Photocatalysis and electrocatalysis are branches of catalysis that utilize light and electricity, respectively, to drive chemical reactions.
Photocatalysis often involves the use of a photosensitizer that, upon light absorption, can engage in single-electron transfer (SET) or energy transfer processes to activate substrates. Transition metal complexes (e.g., of Ruthenium and Iridium) and organic dyes are common photocatalysts.
Electrocatalysis involves the use of a catalyst to increase the rate of an electrochemical reaction at an electrode surface. This is crucial for applications such as water splitting, CO₂ reduction, and fuel cells.
The potential for this compound derivatives to be used in these fields would depend on their photophysical and electrochemical properties. For instance, extended π-conjugated systems derived from this molecule could exhibit interesting redox or light-absorbing capabilities. However, a thorough literature search did not reveal any specific studies or applications of this compound or its direct derivatives in the fields of photocatalysis or electrocatalysis.
Future Research Directions and Emerging Trends
Development of Highly Efficient and Sustainable Synthetic Routes for 6,7-Dibromoquinoxaline and its Derivatives
The development of environmentally benign and efficient synthetic pathways for quinoxaline (B1680401) derivatives is a significant area of ongoing research. ekb.egijirt.org Traditional methods for synthesizing the quinoxaline scaffold often rely on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, which can involve harsh reaction conditions and the use of hazardous solvents. ijirt.orgresearchgate.net The future in this domain is geared towards the principles of green chemistry, aiming to minimize waste, reduce energy consumption, and utilize non-toxic, renewable resources. benthamdirect.comjocpr.com
Key emerging trends in the synthesis of quinoxaline derivatives, applicable to this compound, include:
Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. ijirt.orgbenthamdirect.com
Use of Green Solvents: Researchers are exploring the use of water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG) as environmentally friendly reaction media. jocpr.comripublication.commdpi.com
Development of Reusable Catalysts: The application of solid acid catalysts, nanocatalysts, and biocatalysts such as β-cyclodextrin is being investigated to facilitate easier separation and recycling, thereby reducing waste and cost. benthamdirect.commdpi.com
One-Pot, Multi-Component Reactions: These strategies improve efficiency by combining multiple reaction steps into a single procedure, which simplifies the process and minimizes the generation of intermediate waste. nih.govrsc.org
Transition-Metal-Free Synthesis: To circumvent the toxicity and cost associated with some transition metal catalysts, metal-free synthetic routes are being actively developed. nih.gov
Recent research has highlighted the use of novel catalysts like L-arabinose, which offers an eco-friendly and sustainable method for synthesizing quinoxaline derivatives with high purity. tandfonline.com These advancements are crucial for the large-scale and environmentally responsible production of this compound and its derivatives for various applications. ekb.eg
Exploration of Novel Functional Materials with Tailored Optoelectronic and Physicochemical Properties
The unique electronic properties of the quinoxaline ring system make its derivatives, including this compound, highly attractive for applications in materials science. researchgate.net The electron-deficient nature of the pyrazine (B50134) ring allows quinoxalines to function as excellent electron-transporting materials. beilstein-journals.org Future research is focused on the rational design and synthesis of novel this compound-based materials with precisely controlled optoelectronic and physicochemical characteristics.
Emerging areas of exploration include:
Organic Electronics: Quinoxaline derivatives are being investigated for their use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). nih.govbeilstein-journals.org The introduction of bromine atoms at the 6 and 7 positions can modulate the electronic properties of the molecule, influencing its performance in these devices. d-nb.info
Fluorescent Sensors: The development of quinoxaline-based chromophores for use as fluorescent sensors is a promising area of research. researchgate.net These sensors can be designed to detect various analytes, including metal cations and pH changes.
Non-Linear Optical (NLO) Materials: The push-pull electronic structure that can be created with quinoxaline derivatives makes them candidates for NLO materials, which have applications in optical communications and data storage. d-nb.info
By strategically modifying the structure of this compound, for instance, by introducing different substituents at the 2 and 3 positions, researchers can fine-tune the material's energy levels, absorption and emission spectra, and charge transport properties to suit specific applications. researchgate.netmdpi.com
Synergistic Integration of Synthetic and Computational Approaches for Rational Design
The integration of computational chemistry with synthetic organic chemistry is becoming an indispensable tool for the rational design of new molecules with desired properties. researchgate.netafricaresearchconnects.com This synergistic approach allows for the prediction of molecular properties and biological activities before undertaking extensive synthetic work, thereby saving time and resources. nih.gov
Future research directions in this area for this compound include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological or material properties. researchgate.net This allows for the virtual screening of large libraries of compounds to identify promising candidates.
Molecular Docking Studies: For applications in medicinal chemistry, molecular docking can be used to predict the binding interactions of this compound derivatives with specific biological targets, such as protein kinases. researchgate.netnih.gov
Density Functional Theory (DFT) Calculations: DFT calculations are employed to understand the electronic structure and predict the optoelectronic properties of new materials based on the this compound scaffold. mdpi.com
This integrated approach facilitates a more targeted and efficient discovery process for new drugs and functional materials based on the this compound core. rsc.orgnih.gov
Advanced Applications in Emerging Technologies and Interdisciplinary Fields
The versatility of the this compound scaffold lends itself to a wide range of applications in both established and emerging fields. rsc.orgresearchgate.net The ability to functionalize the quinoxaline ring allows for the creation of a diverse array of molecules with unique properties, making them valuable in interdisciplinary research. researchgate.netmdpi.com
Emerging applications and interdisciplinary research areas include:
Medicinal Chemistry: Quinoxaline derivatives have a broad spectrum of biological activities and are being investigated as potential therapeutic agents for various diseases, including cancer and infectious diseases. citedrive.combenthamdirect.comnih.gov The 6,7-dibromo substitution pattern can be a key feature in the design of new drug candidates.
Agrochemicals: The biological activity of quinoxaline derivatives also extends to their potential use in agriculture as pesticides or herbicides. rsc.org
Covalent Organic Frameworks (COFs): The rigid structure of the quinoxaline unit makes it a suitable building block for the construction of COFs, which are porous crystalline polymers with potential applications in gas storage, separation, and catalysis. rsc.org
The continued exploration of this compound and its derivatives is expected to lead to new discoveries and advancements in these and other interdisciplinary fields, highlighting the significant potential of this chemical compound.
Q & A
Basic: What are the common synthetic routes for 6,7-dibromoquinoxaline, and what methodological challenges arise during its preparation?
This compound is typically synthesized via acid-catalyzed condensation of ortho-diamines (e.g., 1,2-diaminobenzene) with dibromobenzil under mild conditions . However, functionalization via Pd-catalyzed amination (Buchwald–Hartwig reaction) faces challenges, such as incomplete substitution of bromine atoms and low selectivity. For example, using Pd(dba)₂ with dppf ligand and NaOtBu in 1,4-dioxane at reflux yields only a 21% isolated yield of diaminated products due to competing decomposition under prolonged heating .
Advanced: How can reaction conditions be optimized to improve selectivity and yield in Pd-catalyzed amination of this compound?
Key factors include:
- Ligand choice : Bulky, electron-rich ligands (e.g., dppf) enhance reactivity but may still result in mixed mono-/diaminated products.
- Reaction time : Extending time from 24 to 48 hours increases diaminated yield (e.g., from 21% to 34%) but risks decomposition beyond 72 hours .
- Base selection : Cs₂CO₃ or NaOtBu influences reaction efficiency, with stronger bases accelerating side reactions.
Methodological adjustments, such as stepwise bromine substitution or alternative catalysts, are under exploration.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
- 2D NMR (COSY, NOESY, HMBC, HSQC) resolves regiochemistry and confirms substitution patterns .
- HRMS and UV-Vis spectroscopy validate molecular weight and electronic transitions, particularly for push-pull systems .
- X-ray crystallography or computational modeling (e.g., DFT) may clarify steric and electronic effects in regioselective reactions .
Advanced: What drives the unusual regioselectivity observed in cycloaddition reactions involving this compound intermediates?
Cycloadditions with 2-substituted furans exhibit >15:1 regioselectivity for trans products due to the high polarity of this compound derivatives. M06-2X/6-311+G(2df,p) calculations reveal significant electrophilic character at the brominated positions, favoring nucleophilic attack . In contrast, 4,5- or 5,6-dibrominated analogs show no regioselectivity, highlighting the unique electronic landscape of the 6,7-isomer.
Advanced: How do electronic effects of substituents in the 6,7-positions influence quinoxaline’s reactivity compared to other positions?
Donor groups (e.g., -NH₂) in 6,7-positions create atypical push-pull systems compared to the more studied 2,3-positions. For example, 6-amino-2,3-diphenylquinoxaline (QArN) exhibits distinct fluorescence properties due to altered π-conjugation pathways . Computational studies suggest that substituent placement modulates charge distribution, affecting applications in optoelectronics or catalysis.
Data Contradiction: Why do studies report conflicting yields and selectivity in amination reactions of this compound?
Discrepancies arise from:
- Catalyst-ligand mismatches : BINAP or DavePhos ligands fail to activate Pd centers effectively, while dppf improves reactivity but not selectivity .
- Base sensitivity : Strong bases (e.g., NaOtBu) promote side reactions, especially under prolonged heating.
- Substrate stability : Diaminated products (e.g., QC1) decompose at high temperatures, complicating isolation .
Standardizing reaction protocols and reporting detailed kinetic data could resolve these inconsistencies.
Advanced: What computational tools are recommended to predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : M06-2X/6-311+G(2df,p) reliably predicts transition states and regioselectivity in cycloadditions .
- Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites for targeted functionalization.
- Molecular Dynamics (MD) : Simulates steric effects in bulky ligand systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
